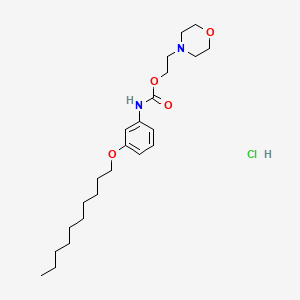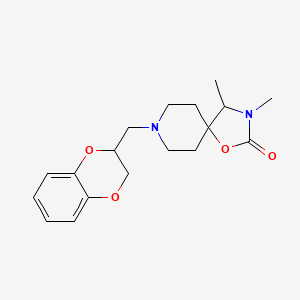
8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane is a complex organic compound with a unique structure that includes a benzodioxane moiety and a spirocyclic framework. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-benzodioxane with appropriate reagents to introduce the spirocyclic framework. The reaction conditions typically include the use of solvents like ethanol and temperatures ranging from 30°C to 35°C .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions and using continuous flow reactors to maintain consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzodioxane moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane involves its interaction with specific molecular targets. For instance, its vasodilatory effects are attributed to its ability to modulate calcium channels and nitric oxide pathways, leading to relaxation of vascular smooth muscles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxane derivatives: These compounds share the benzodioxane moiety and exhibit similar biological activities.
Spirocyclic compounds: Compounds with spirocyclic frameworks often have unique pharmacological properties.
Uniqueness
8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane stands out due to its combined benzodioxane and spirocyclic structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
102504-24-5 |
|---|---|
Formule moléculaire |
C18H24N2O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C18H24N2O4/c1-13-18(24-17(21)19(13)2)7-9-20(10-8-18)11-14-12-22-15-5-3-4-6-16(15)23-14/h3-6,13-14H,7-12H2,1-2H3 |
Clé InChI |
SDAZZIGHRCKJED-UHFFFAOYSA-N |
SMILES canonique |
CC1C2(CCN(CC2)CC3COC4=CC=CC=C4O3)OC(=O)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





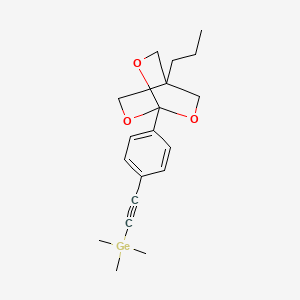


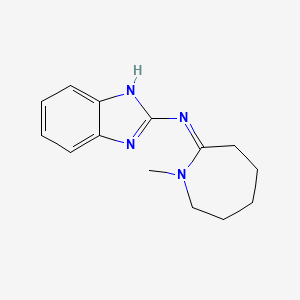

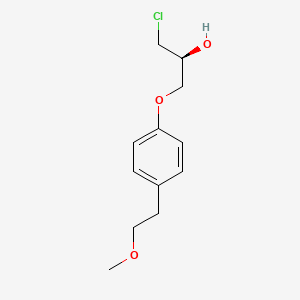


![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)

